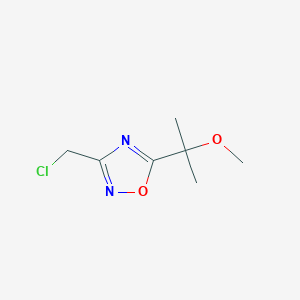
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
科学的研究の応用
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
- 3-Chloro-7-(2-methoxypropan-2-yl)isoquinoline
- 3-(2-methoxypropan-2-yl)oxetan-3-amine
Comparison
Compared to similar compounds, 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure and the presence of both chloromethyl and methoxypropan-2-yl groups
特性
CAS番号 |
1701597-85-4 |
|---|---|
分子式 |
C7H11ClN2O2 |
分子量 |
190.63 g/mol |
IUPAC名 |
3-(chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2,11-3)6-9-5(4-8)10-12-6/h4H2,1-3H3 |
InChIキー |
JCQZESDMBKTRGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC(=NO1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


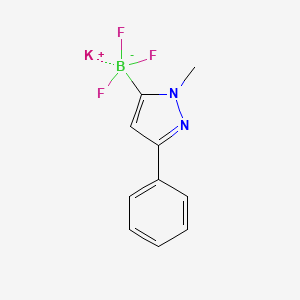
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
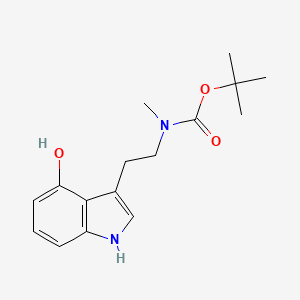
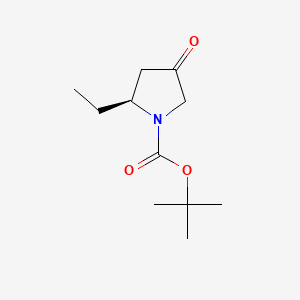
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
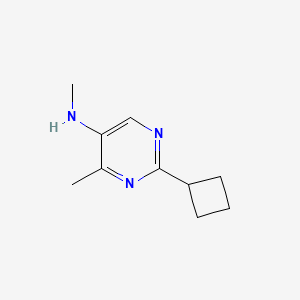
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
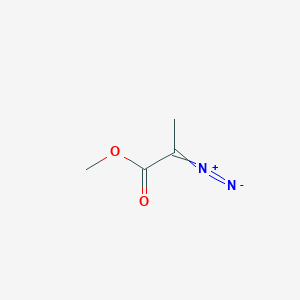
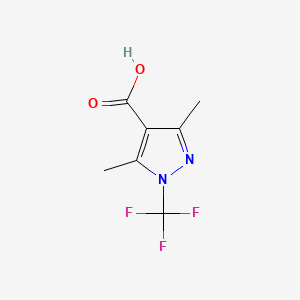
![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
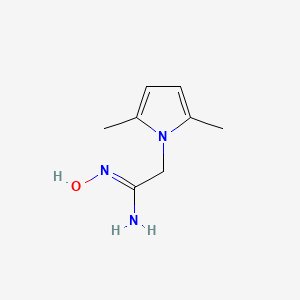

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
